molecular formula C23H27NO2 B4927323 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]

1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]

Cat. No. B4927323
M. Wt: 349.5 g/mol
InChI Key: MAISTHZGAFFDDY-UHFFFAOYSA-N
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Description

1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine], also known as EMSP, is a spirocyclic compound that has been of significant interest in scientific research. It is a complex organic molecule with a unique structure that has made it a promising candidate for various applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] is not fully understood. However, studies have shown that it has a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has also been shown to interact with other receptors, including the NMDA receptor and the dopamine receptor.
Biochemical and Physiological Effects
1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain perception in animal models. 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has been shown to have anti-inflammatory effects, reducing inflammation in animal models.

Advantages and Limitations for Lab Experiments

1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for various therapeutic applications. However, its complex synthesis method makes it difficult to produce in large quantities. Additionally, the high cost of production and purification can be a limitation for lab experiments.

Future Directions

There are several future directions for research on 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine]. One area of interest is its potential as a treatment for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various receptors. Finally, the synthesis method of 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] could be optimized to improve its yield and reduce its cost, making it more accessible for future research.

Synthesis Methods

The synthesis of 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] is a complex process that involves several steps. The first step involves the preparation of 1-(3-ethoxy-4-methoxybenzyl)indene-4-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with piperidine to form the spirocyclic 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] molecule. The final product is purified using column chromatography to obtain a high yield of pure 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine].

Scientific Research Applications

1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has been of significant interest in scientific research due to its unique structure and potential therapeutic applications. It has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's, and Parkinson's disease. 1'-(3-ethoxy-4-methoxybenzyl)spiro[indene-1,4'-piperidine] has also been studied for its potential as a painkiller and anesthetic.

properties

IUPAC Name

1'-[(3-ethoxy-4-methoxyphenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO2/c1-3-26-22-16-18(8-9-21(22)25-2)17-24-14-12-23(13-15-24)11-10-19-6-4-5-7-20(19)23/h4-11,16H,3,12-15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAISTHZGAFFDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC3(CC2)C=CC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-[(3-Ethoxy-4-methoxyphenyl)methyl]spiro[indene-1,4'-piperidine]

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